molecular formula C24H24N4O4S3 B2859872 N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 922578-62-9

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2859872
CAS No.: 922578-62-9
M. Wt: 528.66
InChI Key: UFYNGYRQCVEIRB-UHFFFAOYSA-N
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Description

“N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide” is a complex organic compound that features a combination of several heterocyclic structures. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes may involve:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a carboxylic acid derivative.

    Formation of the pyridine ring: Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Formation of the piperidine ring: Piperidine rings are often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions.

    Coupling reactions: The different heterocyclic rings are then coupled using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry, automated synthesis, and rigorous purification processes like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro groups or double bonds within the heterocycles.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
  • N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Uniqueness

The uniqueness of “N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide” lies in its specific combination of heterocyclic rings, which may confer unique biological activities or chemical properties not found in similar compounds.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S3/c1-32-19-7-4-8-20-22(19)26-24(34-20)28(16-18-6-2-3-12-25-18)23(29)17-10-13-27(14-11-17)35(30,31)21-9-5-15-33-21/h2-9,12,15,17H,10-11,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYNGYRQCVEIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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